Synthesis and properties of Octane-1,8-diylbis(trichlorosilane)
Synthesis and properties of Octane-1,8-diylbis(trichlorosilane)
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Octane-1,8-diylbis(trichlorosilane)
Introduction: A Versatile Bifunctional Linker
Octane-1,8-diylbis(trichlorosilane), also known as 1,8-Bis(trichlorosilyl)octane, is a bifunctional organosilicon compound of significant interest in materials science and nanotechnology.[1] Its molecular architecture, consisting of a flexible eight-carbon alkyl chain capped at both ends by highly reactive trichlorosilyl (-SiCl₃) groups, makes it an exceptional molecular bridge. This unique structure allows it to form robust, covalent linkages between inorganic surfaces and organic materials, or to act as a crosslinking agent in the formation of advanced hybrid materials.
The compound's primary utility stems from the reactivity of the trichlorosilyl moieties. These groups readily hydrolyze in the presence of moisture, forming silanol intermediates that subsequently condense to create stable siloxane (Si-O-Si) networks. This chemistry is the foundation for its application in creating densely packed, thermally stable self-assembled monolayers (SAMs) and as a precursor in advanced thin-film deposition techniques like Molecular Layer Deposition (MLD).[1] Such capabilities are critical for fabricating high-quality, conformal coatings with molecular-scale precision for applications in microelectronics, protective coatings, and sensors.[1][2]
Physicochemical and Structural Properties
A summary of the key properties of Octane-1,8-diylbis(trichlorosilane) is provided below. These properties dictate its handling requirements and its performance in various applications.
| Property | Value | Source(s) |
| IUPAC Name | trichloro(8-trichlorosilyloctyl)silane | [1][3] |
| Synonyms | 1,8-Bis(trichlorosilyl)octane, Octamethylenebis(trichlorosilane) | [2][3] |
| CAS Number | 52217-53-5 | [2][3] |
| Molecular Formula | C₈H₁₆Cl₆Si₂ | [3][4] |
| Molecular Weight | 381.10 g/mol | [3] |
| Appearance | Colorless to transparent liquid | [2][3] |
| Density | ~1.268 g/cm³ | [3] |
| Boiling Point | 140°C (at reduced pressure) | [3] |
| Reactivity | Highly reactive with water, alcohols, and other protic solvents. | [1] |
| Storage | Store under an inert atmosphere (e.g., nitrogen or argon) in a dry, dark place at room temperature. | [2] |
Core Synthesis Methodologies
The synthesis of Octane-1,8-diylbis(trichlorosilane) primarily relies on the formation of silicon-carbon bonds. Two principal methodologies are employed, each with distinct advantages and mechanistic underpinnings.
Platinum-Catalyzed Hydrosilylation of 1,7-Octadiene
Hydrosilylation is the most prominent and industrially scalable method for synthesizing alkyltrichlorosilanes.[5][6] This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond.[5] For Octane-1,8-diylbis(trichlorosilane), this translates to the double addition of trichlorosilane (HSiCl₃) to 1,7-octadiene.
Causality and Mechanistic Insight: The reaction is not spontaneous and requires a transition metal catalyst, most commonly a platinum complex like Speier's or Karstedt's catalyst, to proceed efficiently.[5][7] The catalyst's role is to activate the Si-H bond, making it susceptible to addition.[8] The most widely accepted pathway is the Chalk-Harrod mechanism, which involves:
-
Oxidative Addition: The trichlorosilane adds to the platinum center.
-
Olefin Coordination: The double bond of the 1,7-octadiene coordinates to the platinum complex.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond, forming a platinum-alkyl intermediate.
-
Reductive Elimination: The desired alkyltrichlorosilane product is eliminated, regenerating the active catalyst.
This process occurs at both ends of the diene to yield the final bifunctional product.
Experimental Protocol: Hydrosilylation Synthesis
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire system must be maintained under a positive pressure of dry nitrogen to exclude atmospheric moisture.
-
Reagent Charging: Charge the flask with 1,7-octadiene and a catalytic amount (e.g., 10-20 ppm) of Karstedt's catalyst.
-
Addition of Silane: Add trichlorosilane dropwise to the stirred solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by FTIR by observing the disappearance of the Si-H stretch (~2250 cm⁻¹).
-
Purification: Cool the reaction mixture to room temperature. The crude product is then purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding the pure Octane-1,8-diylbis(trichlorosilane).
Grignard-Based Synthesis
The Grignard reaction offers a classic and versatile, albeit more complex, route to form silicon-carbon bonds.[9] This approach involves the reaction of a di-Grignard reagent with an excess of a silicon halide.
Causality and Mechanistic Insight: The core of this method is the nucleophilic character of the carbon atom in the Grignard reagent, which bears a partial negative charge due to the polarized C-Mg bond.[10] The synthesis proceeds in two stages:
-
Formation of the di-Grignard Reagent: 1,8-dihalooctane (e.g., 1,8-dibromooctane) reacts with magnesium turnings in a dry ether solvent (like THF) to form the bis(magnesium halide) reagent, BrMg-(CH₂)₈-MgBr.
-
Reaction with Silicon Tetrachloride: The di-Grignard reagent is then added to a solution of excess silicon tetrachloride (SiCl₄). The nucleophilic carbon atoms attack the electrophilic silicon centers, displacing chloride ions to form the desired C-Si bonds at both ends of the octane chain. Using a large excess of SiCl₄ is crucial to minimize polymerization and favor the formation of the desired product over intermolecular coupling.[9]
Experimental Protocol: Grignard Synthesis
-
System Preparation: Utilize an oven-dried, multi-neck flask under a strict inert atmosphere (argon or nitrogen). All glassware and reagents must be scrupulously dry.[10]
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 1,8-dibromooctane in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.
-
Reaction with SiCl₄: In a separate dry flask, prepare a solution of excess silicon tetrachloride in anhydrous THF, cooled in an ice bath. Slowly add the prepared di-Grignard reagent to the SiCl₄ solution (reverse addition) with vigorous stirring.[9]
-
Workup: After the addition is complete, stir the reaction for several hours at room temperature. The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted with a nonpolar solvent (e.g., hexane).
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The final product is isolated via vacuum distillation.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a triplet at approximately 0.89 ppm corresponding to the terminal methyl groups if any unreacted starting material were present (in an analogue like octyltrichlorosilane).[11] The methylene protons of the octane chain would appear as a series of complex multiplets between approximately 1.2 and 1.8 ppm.[11][12] The protons on the carbons alpha to the silicon atoms are the most deshielded and would appear furthest downfield in this region.
-
¹³C NMR: The spectrum would show distinct signals for each unique carbon in the octane backbone, with the carbon directly bonded to the silicon (C1) being the most downfield.
-
²⁹Si NMR: This technique provides direct evidence of the silicon environment and should show a single resonance in the characteristic region for alkyltrichlorosilanes.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum would be characterized by strong C-H stretching vibrations (~2850-2950 cm⁻¹) and the absence of the Si-H peak (~2250 cm⁻¹) from the trichlorosilane reactant. Strong absorptions corresponding to the Si-Cl bonds would also be present.
-
Mass Spectrometry (MS): Electron impact or chemical ionization MS can be used to confirm the molecular weight of the compound (381.1 g/mol ).[3] Analysis of the isotopic pattern from the six chlorine atoms provides a definitive confirmation of the elemental composition.
Applications in Materials Science
The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) makes it a powerful tool for engineering surfaces and materials at the molecular level.
Formation of Self-Assembled Monolayers (SAMs)
This molecule is an ideal candidate for forming highly stable, cross-linked SAMs on hydroxylated surfaces such as silicon dioxide, glass, and metal oxides.
Mechanism of Action: When exposed to a substrate with surface hydroxyl (-OH) groups in the presence of trace water, the trichlorosilyl groups hydrolyze to form reactive silanetriols (-Si(OH)₃). These silanols then perform two critical reactions:
-
Intermolecular Condensation: They react with each other to form a cross-linked polysiloxane network (Si-O-Si), providing enhanced lateral stability to the monolayer.
-
Surface Condensation: They react with the surface hydroxyl groups to form strong, covalent Si-O-Substrate bonds.
The fact that the molecule is anchored at both ends (a "dipodal" binding) dramatically increases the thermal and hydrolytic stability of the resulting monolayer compared to those formed from conventional monofunctional silanes.[13]
Organic-Inorganic Hybrid Materials
The molecule serves as a quintessential crosslinking agent, covalently linking inorganic components (like silica nanoparticles) to an organic polymer matrix. The flexible octane chain imparts ductility and can improve interfacial adhesion, leading to composite materials with enhanced mechanical properties.[2] This is particularly valuable in the development of advanced functional materials for diverse fields.
Safety and Handling Precautions
Octane-1,8-diylbis(trichlorosilane) is a reactive chemical that requires careful handling.
-
Corrosivity: As a chlorosilane, it is corrosive to skin and eyes. In the presence of moisture, it rapidly hydrolyzes to release corrosive hydrogen chloride (HCl) gas.
-
Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere of nitrogen or argon.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Recommended safety protocols include S26 (in case of eye contact, rinse immediately) and S36/37/39 (wear suitable protective clothing, gloves, and eye/face protection).[3]
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- Octyltrichlorosilane(5283-66-9) 1H NMR spectrum - ChemicalBook. (URL: )
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